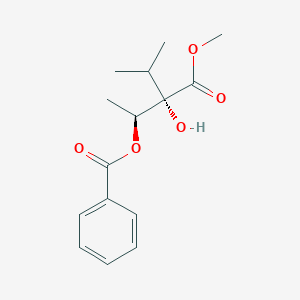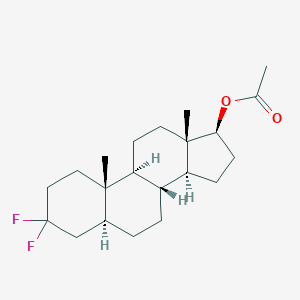
3,3-Difluoroandrostane-17-ol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoroandrostane-17-ol acetate is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research and medicine. This compound has been investigated for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
3,3-Difluoroandrostane-17-ol acetate has been investigated for its potential applications in scientific research. It has been studied for its effects on the immune system, as well as its potential as an anti-inflammatory agent. It has also been investigated for its potential use in the treatment of breast cancer. Additionally, it has been studied for its effects on bone density and muscle mass.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoroandrostane-17-ol acetate is not fully understood. However, it is believed to act as an androgen receptor agonist, binding to androgen receptors in the body and activating them. This activation can lead to various physiological effects, including increased muscle mass and bone density.
Efectos Bioquímicos Y Fisiológicos
3,3-Difluoroandrostane-17-ol acetate has been shown to have various biochemical and physiological effects. It has been demonstrated to increase muscle mass and bone density in animal models. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for breast cancer. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3-Difluoroandrostane-17-ol acetate in lab experiments is its reproducibility. The synthesis method has been optimized, and the compound can be reliably produced for research purposes. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound interacts with the body and its potential applications.
Direcciones Futuras
There are many potential future directions for research involving 3,3-Difluoroandrostane-17-ol acetate. One area of interest is its potential as a treatment for breast cancer. Further research is needed to fully understand its anti-cancer properties and how it could be used in combination with other therapies. Additionally, its effects on bone density and muscle mass make it a potential treatment for osteoporosis and muscle wasting diseases. Further research is also needed to fully understand its effects on the immune system and its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 3,3-Difluoroandrostane-17-ol acetate is a synthetic steroid that has potential applications in scientific research and medicine. Its reproducibility and potential effects on muscle mass, bone density, and breast cancer make it an area of interest for future research. However, further research is needed to fully understand its mechanism of action and potential applications.
Propiedades
Número CAS |
1827-75-4 |
|---|---|
Nombre del producto |
3,3-Difluoroandrostane-17-ol acetate |
Fórmula molecular |
C21H32F2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-3,3-difluoro-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H32F2O2/c1-13(24)25-18-7-6-16-15-5-4-14-12-21(22,23)11-10-19(14,2)17(15)8-9-20(16,18)3/h14-18H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
BUIQHUBDLNDWCY-RBZZARIASA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)(F)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(C4)(F)F)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(C4)(F)F)C)C |
Otros números CAS |
1827-75-4 |
Sinónimos |
3,3-diFAO-Ac 3,3-difluoro-5alpha-androstane-17beta-ol acetate 3,3-difluoroandrostane-17-ol acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



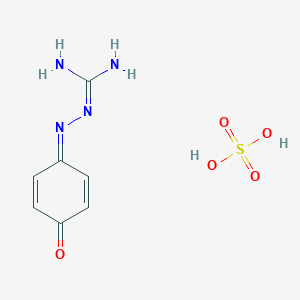
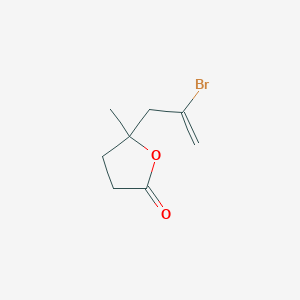
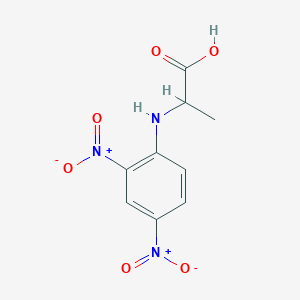
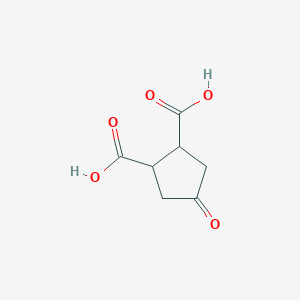
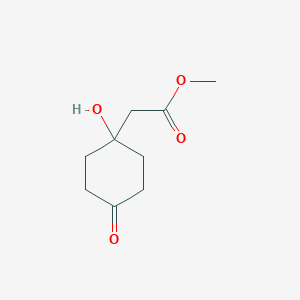
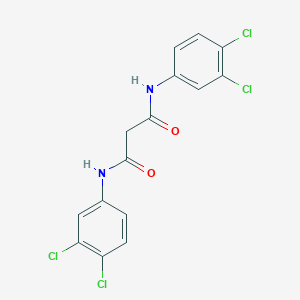
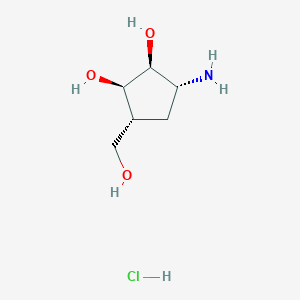
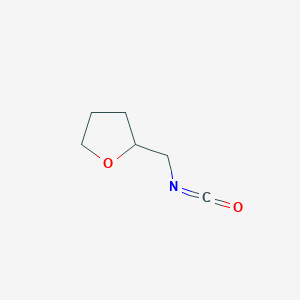
![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
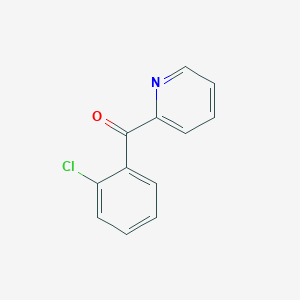
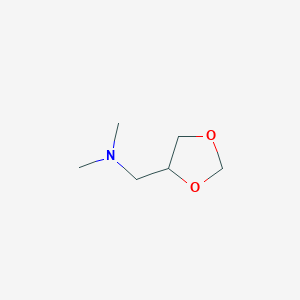
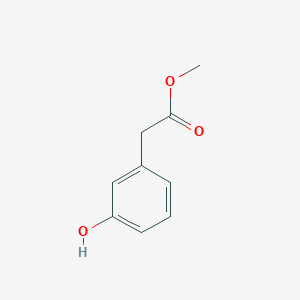
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
